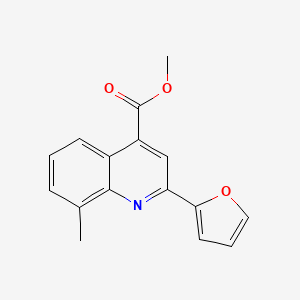
dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Cilnidipine, is a calcium channel blocker that is used in the treatment of hypertension. It was first synthesized in Japan in the 1990s and has since been used in various clinical trials and studies.
Wirkmechanismus
Dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate works by blocking L-type calcium channels in vascular smooth muscle and in the central nervous system. This leads to vasodilation and a decrease in blood pressure. Unlike other calcium channel blockers, dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate also blocks N-type calcium channels, which are involved in the release of neurotransmitters. This dual mechanism of action may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which may contribute to its potential neuroprotective effects. It has also been shown to improve endothelial function and reduce arterial stiffness, which may contribute to its antihypertensive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its well-established mechanism of action and pharmacokinetics. It has also been extensively studied in various animal models and clinical trials, which provides a wealth of data for researchers. However, one limitation is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in combination with other drugs for the treatment of hypertension. Additionally, further studies may be needed to investigate its effects on other physiological systems, such as the immune system and the gastrointestinal system.
Conclusion:
In conclusion, dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a calcium channel blocker that has been extensively studied in various scientific research applications. It has a well-established mechanism of action and has been shown to have potential neuroprotective effects. While it has several advantages for use in lab experiments, its relatively low solubility in water may limit its use in certain experiments. There are several potential future directions for the study of dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the treatment of neurodegenerative diseases and in combination with other drugs for the treatment of hypertension.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in various scientific research applications. It has been shown to be effective in the treatment of hypertension, both as monotherapy and in combination with other antihypertensive drugs. It has also been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-4-13-29-20-12-8-7-11-17(20)21-18(22(25)27-2)14-24(16-9-5-6-10-16)15-19(21)23(26)28-3/h7-8,11-12,14-16,21H,4-6,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPGNAPVQKVKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C3CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)
![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699938.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4699943.png)
![2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4699952.png)
![6-amino-3-(4-chlorophenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4699956.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B4699959.png)
![2-cyclohexyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4699969.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide](/img/structure/B4699983.png)
![1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4699990.png)
![2-(1-cyclopentyl-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4700005.png)
![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![3-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B4700033.png)